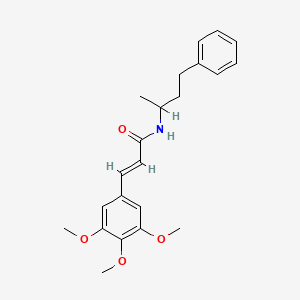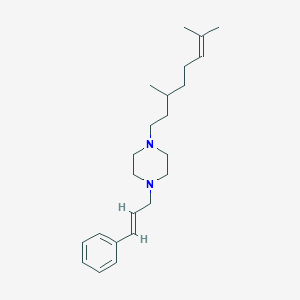![molecular formula C22H23NO2 B5368096 N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide](/img/structure/B5368096.png)
N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide, also known as FCN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FCN is a member of the naphthylamide family, which has been extensively studied for its biological activities.
Applications De Recherche Scientifique
N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Mécanisme D'action
The mechanism of action of N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and cancer invasion.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. This compound has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide is its potential as a multi-targeted drug, with the ability to target multiple pathways involved in inflammation and cancer. This compound has also been found to have low toxicity in animal studies, making it a promising candidate for further research. However, one limitation of this compound is its low solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of this compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. This compound's potential as a multi-targeted drug also warrants further investigation. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide is a multi-step process that involves the reaction of 2-furylmethylamine with cyclohexanone to form 2-(2-furylmethyl)cyclohexanone. This intermediate is then reacted with 1-naphthoyl chloride in the presence of a base to form this compound. The purity of the final product is achieved through recrystallization.
Propriétés
IUPAC Name |
N-[2-(furan-2-ylmethyl)cyclohexyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c24-22(20-12-5-9-16-7-1-3-11-19(16)20)23-21-13-4-2-8-17(21)15-18-10-6-14-25-18/h1,3,5-7,9-12,14,17,21H,2,4,8,13,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCRUAALXFPTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CO2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-7-(3-phenylpropanoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368020.png)
![4-benzyl-3-ethyl-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5368025.png)
![2-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5368030.png)
hydrazone](/img/structure/B5368033.png)
![2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5368042.png)
![methyl 2-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5368048.png)
![7-(4-acetylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5368052.png)

![6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5368076.png)

![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5368099.png)
![6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone](/img/structure/B5368111.png)
![3-(allylthio)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5368119.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-methoxy-2-methylpropanamide](/img/structure/B5368127.png)